molecular formula C14H15N3O3 B2861198 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide CAS No. 2097919-20-3

4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2861198
CAS No.: 2097919-20-3
M. Wt: 273.292
InChI Key: AYFHJQWZMMJHTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Heterocyclic Derivative Syntheses

The synthesis and application of heterocyclic compounds, including derivatives similar to 4-methoxy-1-methyl-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxamide, have been explored in various scientific research contexts. For instance, heterocyclic derivatives have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding compounds like tetrahydropyridinediones in satisfactory yields. These reactions were performed in methanol or methanol/acetonitrile mixtures at elevated temperatures and pressures, leading to the formation of products with potential pharmacological applications due to their unique structural features (Bacchi et al., 2005).

Photochemical Reactions

The photochemical behavior of compounds structurally related to this compound has been studied, such as the UV-irradiation-induced methoxylation and methylation of 3-pyridinecarboxamide in methanol. These studies help understand the photophysical properties and reactivities of these compounds under various conditions, which can be crucial for developing light-sensitive therapeutic agents or materials (Sugimori & Itoh, 1986).

Structural and Spectroscopic Analysis

Pyridine derivatives, including those similar to the compound , have been synthesized and analyzed to understand their structural and optical properties better. Such studies involve X-ray diffraction, IR, electronic, and fluorescence spectroscopy to explore the effects of substituents on the compounds' emission spectra. These investigations are fundamental in designing compounds with specific optical properties for applications in materials science and chemical sensing (Cetina et al., 2010).

Synthesis and Characterization of Monoamide Isomers

Research has also focused on the synthesis and characterization of monoamide isomers related to this compound. These studies involve the use of spectroscopic techniques like FT-IR, NMR, and UV-vis to understand the structural nuances and the effects of substituents on the compounds' properties. Such research aids in the development of novel compounds with potential applications in medicinal chemistry and material science (Kadir et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This section would include information about the toxicity of the compound, any safety precautions that need to be taken when handling it, and how to dispose of it safely .

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)7-13(17)18)14(19)16-8-10-3-5-15-6-4-10/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFHJQWZMMJHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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